1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol
Overview
Description
1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an azocane ring, a methoxy group, and a pyridinylmethylamino moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a linear amine.
Attachment of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Incorporation of the Pyridinylmethylamino Moiety: This step involves the reaction of a pyridine derivative with a suitable amine to form the pyridinylmethylamino group.
Final Coupling Reaction: The final step involves coupling the azocane ring with the methoxy and pyridinylmethylamino-substituted phenoxypropanol through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyridinylmethylamino groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and pathways.
Materials Science: Exploration of its properties for use in the development of new materials with specific functionalities.
Biology: Investigation of its biological activity and potential as a tool for studying cellular processes.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-2-ylmethylamino)methyl]phenoxy]propan-2-ol
- 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-4-ylmethylamino)methyl]phenoxy]propan-2-ol
Comparison:
- Structural Differences: The position of the pyridinylmethylamino group can vary, leading to differences in the compound’s properties and reactivity.
- Unique Features: 1-(Azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-5-[(pyridin-3-ylmethylamino)methyl]phenoxy]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O3/c1-29-23-10-9-20(15-26-17-21-8-7-11-25-16-21)14-24(23)30-19-22(28)18-27-12-5-3-2-4-6-13-27/h7-11,14,16,22,26,28H,2-6,12-13,15,17-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFQINASELNGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CN=CC=C2)OCC(CN3CCCCCCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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